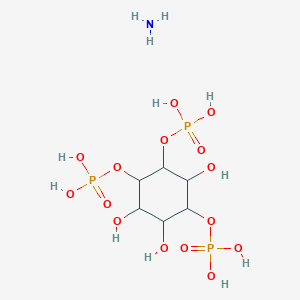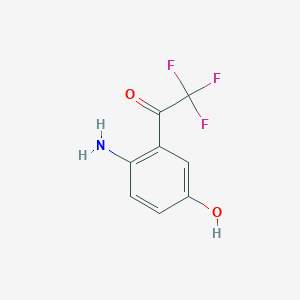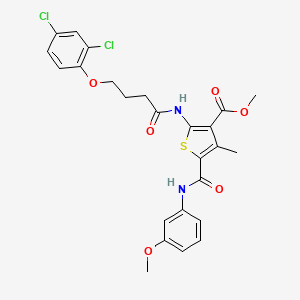
6-(4-Methylbenzyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a nicotinic acid core with a 4-methylbenzyl group attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where 4-methylbenzyl chloride reacts with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry methods are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methylbenzyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal-acid combinations like tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
6-(4-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the development of high-performance materials, such as additives in zinc ion batteries to improve performance and stability
Mechanism of Action
The mechanism of action of 6-(4-Methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. It is known to influence lipid metabolism by inhibiting enzymes involved in triglyceride synthesis, leading to reduced levels of very-low-density lipoproteins and low-density lipoproteins. Additionally, it increases high-density lipoprotein levels by decreasing the catabolism of apolipoprotein A-I .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.
Isonicotinic Acid: A structural isomer with similar biological activities.
6-(4-Methyl-1-piperazinyl)methyl]nicotinic Acid: Another derivative with potential therapeutic applications
Uniqueness: 6-(4-Methylbenzyl)nicotinic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its ability to interact with lipid-related pathways more effectively than its parent compound .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
NPMAFKWEBSPPME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one](/img/structure/B12073739.png)
![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)


